

Crystal structure analysis of 3-Amino-4-nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Amino-4-nitrobenzonitrile

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Analysis of a Related Structure: 3-Nitrobenzonitrile

Extensive searches for the crystal structure of **3-Amino-4-nitrobenzonitrile** did not yield any publicly available experimental crystallographic data. This suggests that the single-crystal X-ray diffraction analysis for this specific compound may not have been reported in scientific literature or deposited in crystallographic databases.

However, a detailed crystal structure analysis for the closely related compound, 3-Nitrobenzonitrile, is available. This guide will provide an in-depth technical overview of the crystal structure of 3-Nitrobenzonitrile as a proxy, following the requested format. This information can offer valuable insights into the crystallographic characteristics of similarly substituted benzonitrile derivatives.

Crystal Structure Analysis of 3-Nitrobenzonitrile

This technical guide details the synthesis, experimental procedures, and crystallographic data for 3-Nitrobenzonitrile. The structure was determined by low-temperature single-crystal X-ray diffraction.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation

The crystallographic data and structure refinement details for 3-Nitrobenzonitrile are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C ₇ H ₄ N ₂ O ₂
Formula Weight	148.12 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	3.73339(4)
b (Å)	6.97307(5)
c (Å)	12.87327(9)
α (°)	90
β (°)	97.1579(8)
γ (°)	90
Volume (Å ³)	332.534(5)
Z	2
Temperature (K)	100
Radiation (Å)	Cu Kα (λ = 1.54184)
Density (calculated) (Mg/m ³)	1.479
F(000)	152
Reflections collected	10190
Independent reflections	1360
R_int	0.047
Final R indices [I > 2σ(I)]	R1 = 0.031, wR2 = 0.069
R indices (all data)	R1 = 0.032, wR2 = 0.070

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
N1-O1	1.2258(17)
N1-O2	1.2262(18)
C7-N2	1.141(2)
C3-N1	1.4697(19)
C1-C7	1.447(2)
C1-C2	1.3851(19)
C1-C6	1.397(2)

Table 3: Selected Bond Angles (°)

Angle	Degrees (°)
O1-N1-O2	123.7(1)
O1-N1-C3	118.2(1)
O2-N1-C3	118.1(1)
N2-C7-C1	178.9(2)
C2-C1-C6	118.5(1)
C2-C1-C7	121.1(1)
C6-C1-C7	120.4(1)

Experimental Protocols

Synthesis and Crystallization

The synthesis of 3-Nitrobenzonitrile was achieved through the decomposition of the corresponding diazonium salt in ethanol.^[1] The precursor, 2-cyano-4-nitrobenzenediazonium tosylate, was synthesized by dissolving p-toluenesulfonic acid monohydrate and 2-amino-5-nitrobenzonitrile in ethyl acetate, followed by the dropwise addition of tert-butyl nitrite.^[1] The

resulting yellow precipitate was filtered, washed, and then dissolved in ethanol and stirred for three days at room temperature to yield 3-Nitrobenzonitrile as an off-white solid.[1]

Single crystals suitable for X-ray diffraction were grown by dissolving the solid in a concentrated ethanol solution and maintaining it at -20 °C.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected under a polarizing microscope and mounted.[1] Low-temperature single-crystal X-ray diffraction data were collected.[1][2][3] The crystal structure was solved and refined using standard crystallographic software.[1] The absolute structure was established from anomalous dispersion.[1][2][3]

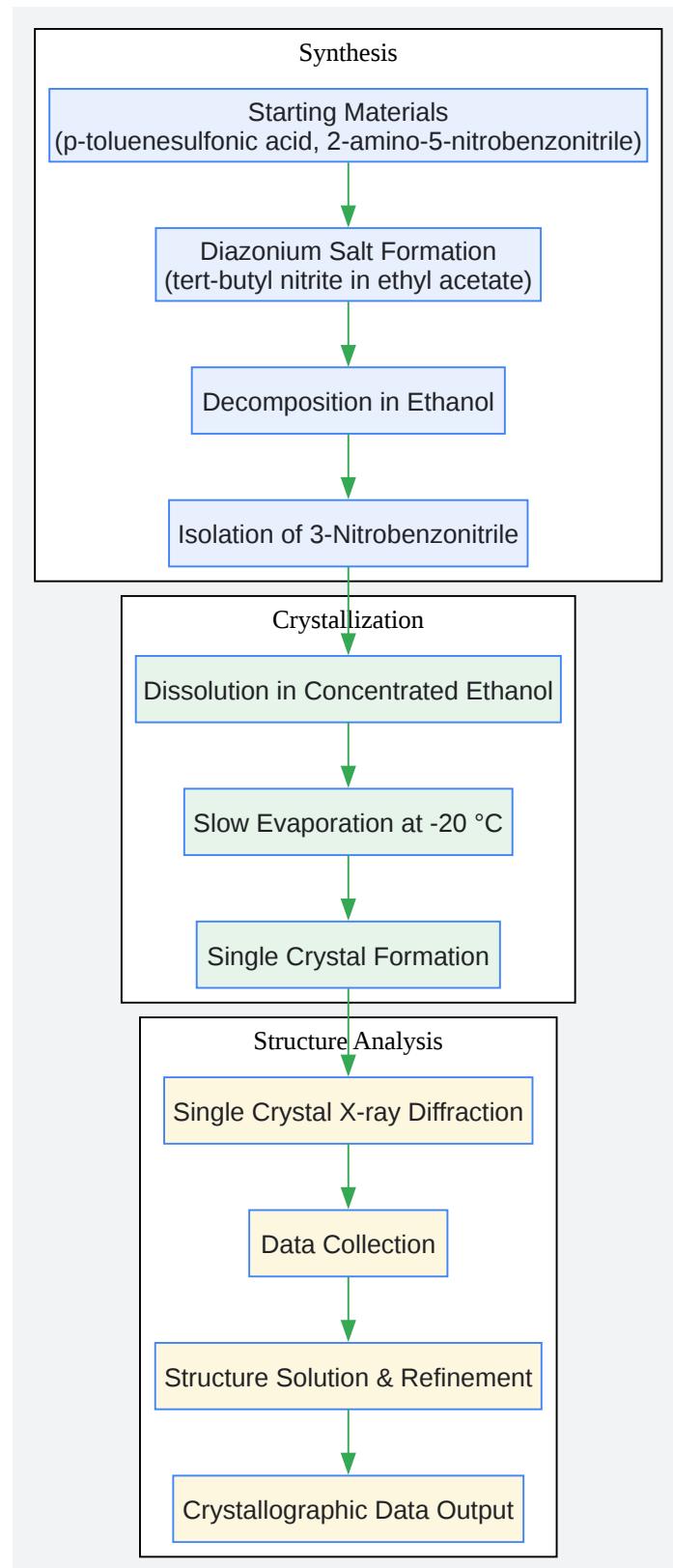
Structural Description

The crystal structure of 3-Nitrobenzonitrile reveals a monoclinic system belonging to the Sohncke space group P2₁.[1][2][3] The asymmetric unit contains one molecule of 3-Nitrobenzonitrile.[2][4]

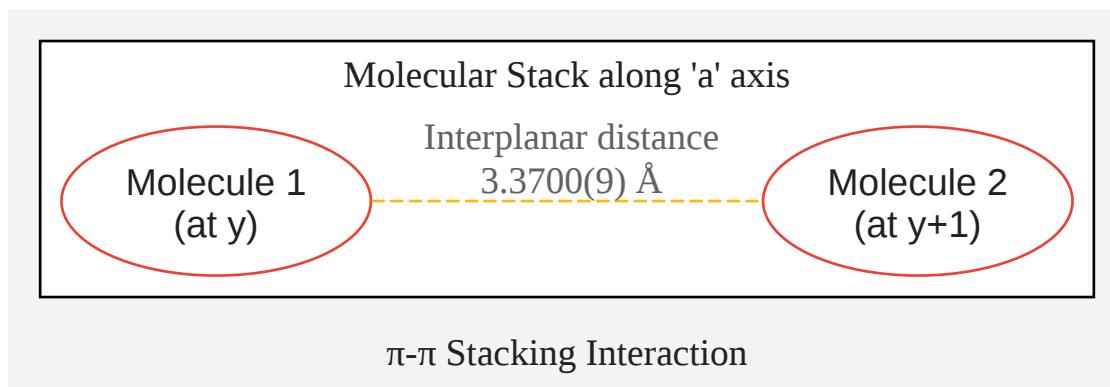
A notable feature of the molecular geometry is that the nitro group is not coplanar with the benzene ring.[1][2][4] It is slightly tilted, with the angle between the benzene ring and the NO₂ plane normals being 11.22(6)°.[1][2][4] This tilt is attributed to crystal packing forces.[2][4]

In the crystal packing, molecules form π-stacked columns along the shortest crystallographic axis, 'a'.[1][2][4] The interplanar distance between the aromatic rings in the stack is 3.3700(9) Å.[1][2][4]

Mandatory Visualization

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Caption: Experimental workflow for the crystal structure analysis of 3-Nitrobenzonitrile.



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Caption: Visualization of the π - π stacking in the crystal lattice of 3-Nitrobenzonitrile.

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